3-(trifluoromethyl)pentanedioic Acid
Description
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Properties
CAS No. |
4162-55-4 |
|---|---|
Molecular Formula |
C6H7F3O4 |
Molecular Weight |
200.11 g/mol |
IUPAC Name |
3-(trifluoromethyl)pentanedioic acid |
InChI |
InChI=1S/C6H7F3O4/c7-6(8,9)3(1-4(10)11)2-5(12)13/h3H,1-2H2,(H,10,11)(H,12,13) |
InChI Key |
DBOSNGJVSPCAKD-UHFFFAOYSA-N |
SMILES |
C(C(CC(=O)O)C(F)(F)F)C(=O)O |
Canonical SMILES |
C(C(CC(=O)O)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies
Two main synthetic approaches are typically employed for preparing 3-(trifluoromethyl)pentanedioic acid:
- Route A: Functionalization of Aromatic Precursors Followed by Side Chain Elongation and Oxidation
- Route B: Direct Synthesis via Grignard Reagents and Ketene Intermediates
Comparative Data Table of Preparation Methods
| Parameter | Grignard-Ketene Route (WO2021171301A1) | Hydrogenation Route (CN104693020A) |
|---|---|---|
| Starting Material | Halo benzotrifluoride isomeric mixture | m-Trifluoromethylcinnamic acid derivatives |
| Key Reagents | Mg metal, ketene, transition metal ligand complexes | Pd-C catalyst, hydrogen gas |
| Solvents | THF, toluene, xylene, cyclohexane | Methanol, THF, hexane, sherwood oil |
| Reaction Conditions | 0 to 50°C, inert atmosphere, 2-4 hours | 18-21°C, 0.02-0.03 MPa H2 pressure, 12-24 hours |
| Yield (%) | 75-85% (for oxime intermediate) | 83-85% (for propionic acid intermediate) |
| Purification | Crystallization with cyclic hydrocarbons | Cooling crystallization and solvent removal |
| Product Purity | >99% (oxime intermediate) | High purity (low impurity content) |
| Environmental Considerations | Moderate effluent, use of transition metal catalysts | Mild conditions, recyclable Pd-C catalyst |
Q & A
Q. What are the recommended synthetic routes for 3-(trifluoromethyl)pentanedioic Acid, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis of fluorinated carboxylic acids like 3-(trifluoromethyl)pentanedioic Acid often involves carboxylation or trifluoromethylation strategies. For example, modified literature procedures for similar compounds (e.g., pentanedioic acid derivatives) suggest using palladium-catalyzed cross-coupling to introduce the trifluoromethyl group . Optimization includes controlling reaction temperature (e.g., 60–80°C), solvent choice (e.g., DMF or THF), and stoichiometric ratios of reagents (e.g., 1.2 equivalents of trifluoromethylating agents). Post-synthesis purification via recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating the product in >95% purity .
Q. What analytical techniques are suitable for detecting and quantifying 3-(trifluoromethyl)pentanedioic Acid in complex matrices?
Methodological Answer: Gas chromatography with flame photometric detection (GC/FPD) is a validated method for detecting pentanedioic acid derivatives. Derivatization with methylating agents (e.g., diazomethane) converts the acid into dimethyl esters, improving volatility for GC analysis . For quantification, calibration curves using internal standards (e.g., deuterated analogs) enhance accuracy. Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) in negative ion mode is also effective, achieving limits of detection (LOD) as low as 0.05 ppm .
Q. What safety precautions are essential when handling 3-(trifluoromethyl)pentanedioic Acid in the laboratory?
Methodological Answer: Referencing safety data sheets (SDS) for structurally related fluorinated acids :
- Personal Protective Equipment (PPE): Wear nitrile gloves (EN374 standard), chemical-resistant lab coats, and safety goggles with side shields.
- Engineering Controls: Use fume hoods for procedures generating aerosols or vapors.
- Incompatibilities: Avoid contact with strong oxidizers (e.g., peroxides) and bases to prevent exothermic reactions.
- Spill Management: Neutralize spills with sodium bicarbonate, then adsorb with inert materials (e.g., vermiculite).
Advanced Research Questions
Q. How does the trifluoromethyl group influence the biological activity or pharmacokinetic properties of pentanedioic acid derivatives?
Methodological Answer: The trifluoromethyl group enhances metabolic stability and lipophilicity, as observed in fluorinated drug candidates . For structure-activity relationship (SAR) studies, compare analogs with/without the CF₃ group using in vitro assays (e.g., enzyme inhibition) and logP measurements. Molecular docking simulations can predict interactions with target proteins (e.g., binding affinity changes due to fluorine’s electronegativity) .
Q. What methodologies are available to study the metabolic fate of 3-(trifluoromethyl)pentanedioic Acid in biological systems?
Methodological Answer: Radiolabeling (e.g., ¹⁸F or ¹⁴C isotopes) enables tracking metabolic pathways. For example, ¹⁸F-DCFBC, a related radiolabeled compound, was synthesized via current good manufacturing practices (cGMP) for positron emission tomography (PET) imaging . In vivo studies in model organisms (e.g., rodents) combined with LC-MS/MS analysis of urine and plasma can identify metabolites, such as hydroxylated or conjugated derivatives .
Q. How can advanced spectroscopic techniques resolve structural ambiguities in 3-(trifluoromethyl)pentanedioic Acid derivatives?
Methodological Answer:
- NMR Spectroscopy: ¹⁹F NMR distinguishes CF₃ regioisomers (δ ≈ -60 to -70 ppm). 2D COSY and HSQC confirm backbone connectivity .
- X-ray Crystallography: Co-crystallization with coformers (e.g., L-arginine) resolves absolute stereochemistry for chiral analogs .
- High-Resolution Mass Spectrometry (HRMS): Accurate mass measurements (<5 ppm error) confirm molecular formulae of novel derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
